2-(4-biphenylyl)-2-oxoethyl 1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate
Description
The compound "2-(4-biphenylyl)-2-oxoethyl 1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate" appears to be a complex organic molecule, which may exhibit interesting chemical and physical properties due to its unique structural components. These include the biphenyl group, which is known for its role in the synthesis of polymers and pharmaceuticals, and the pyrrolidine carboxylate structure, which is often found in bioactive molecules.
Synthesis Analysis
While the exact synthesis of the specified compound is not detailed in available literature, related compounds have been synthesized through various organic reactions. For example, Yahya Nural et al. (2018) describe the synthesis of a complex bicyclic compound involving pyrrolidine structures through cyclization reactions, which could offer insights into potential synthetic routes for the compound (Nural et al., 2018).
Molecular Structure Analysis
Structural characterization of similar compounds is often achieved using techniques such as NMR, FT-IR, MS, and X-ray crystallography. For instance, the molecular structure and stereochemistry of complex organic molecules have been determined by single crystal X-ray diffraction studies, as demonstrated by A. Ramazani et al. (2019) (Ramazani et al., 2019).
Chemical Reactions and Properties
Chemical reactivity and properties can be inferred from functional groups present within the molecule. Compounds containing pyrrolidine and biphenyl structures have been studied for their reactivity in various chemical reactions, including cycloadditions and substitution reactions, which may provide insights into the reactivity of the compound .
Physical Properties Analysis
The physical properties of organic compounds can often be predicted based on their molecular structure. Properties such as melting point, boiling point, and solubility are influenced by molecular weight, polarity, and functional groups. For compounds with similar structural features, studies like those conducted by Perla Islas-Jácome et al. (2023) may offer comparative data (Islas-Jácome et al., 2023).
Chemical Properties Analysis
The chemical properties of a compound, including acidity, basicity, reactivity with other chemicals, and stability, can be assessed through experimental studies. For related compounds, methodologies such as potentiometric titration and spectroscopic analysis have been used to determine acid dissociation constants and other chemical properties, as described by Yahya Nural et al. (2018) (Nural et al., 2018).
properties
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO4/c26-21-8-4-5-9-22(21)27-15-20(14-24(27)29)25(30)31-16-23(28)19-12-10-18(11-13-19)17-6-2-1-3-7-17/h1-13,20H,14-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNUYIHQOJLZSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2Cl)C(=O)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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